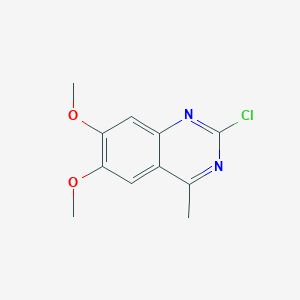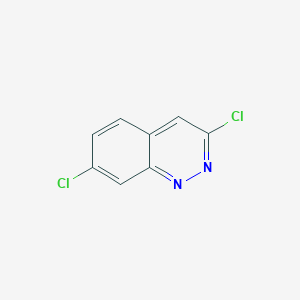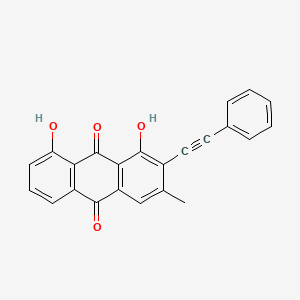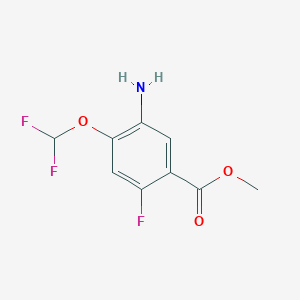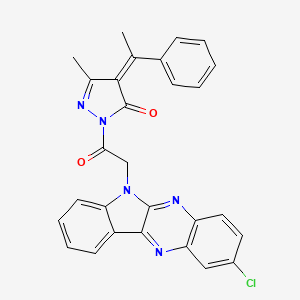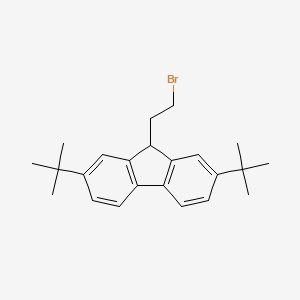
9-(2-Bromoethyl)-2,7-di-tert-butyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Bromoethyl)-2,7-di-tert-butyl-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a bromoethyl group at the 9th position and two tert-butyl groups at the 2nd and 7th positions on the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromoethyl)-2,7-di-tert-butyl-9H-fluorene typically involves the bromination of a precursor fluorene derivative. One common method is the reaction of 2,7-di-tert-butylfluorene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoethyl group in 9-(2-Bromoethyl)-2,7-di-tert-butyl-9H-fluorene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups at the bromoethyl position.
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products with hydroxyl or carbonyl groups.
- Reduced ethyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Advanced Materials: The compound can be used as a building block for the synthesis of advanced materials, including polymers and dendrimers, due to its rigid fluorene core and functionalizable bromoethyl group.
Biology:
Bioconjugation: The bromoethyl group can be utilized for bioconjugation reactions, enabling the attachment of biomolecules such as peptides or proteins for biological studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry:
Flame Retardants: The compound can be incorporated into flame retardant formulations for use in various industrial applications.
Mechanism of Action
The mechanism of action of 9-(2-Bromoethyl)-2,7-di-tert-butyl-9H-fluorene depends on its specific application. In bioconjugation, the bromoethyl group reacts with nucleophiles on biomolecules, forming stable covalent bonds. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- 9-(2-Chloroethyl)-2,7-di-tert-butyl-9H-fluorene
- 9-(2-Iodoethyl)-2,7-di-tert-butyl-9H-fluorene
- 9-(2-Hydroxyethyl)-2,7-di-tert-butyl-9H-fluorene
Comparison:
- Reactivity: The bromoethyl group in 9-(2-Bromoethyl)-2,7-di-tert-butyl-9H-fluorene is more reactive in nucleophilic substitution reactions compared to the chloroethyl and iodoethyl analogs.
- Stability: The tert-butyl groups provide steric hindrance, enhancing the stability of the compound compared to similar compounds without such bulky substituents.
- Applications: The unique combination of the bromoethyl group and tert-butyl groups makes this compound particularly suitable for applications requiring both reactivity and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H29Br |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
9-(2-bromoethyl)-2,7-ditert-butyl-9H-fluorene |
InChI |
InChI=1S/C23H29Br/c1-22(2,3)15-7-9-17-18-10-8-16(23(4,5)6)14-21(18)19(11-12-24)20(17)13-15/h7-10,13-14,19H,11-12H2,1-6H3 |
InChI Key |
DYGULAUGOLRJGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2CCBr)C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


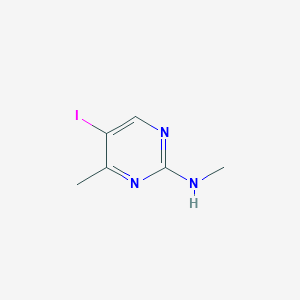
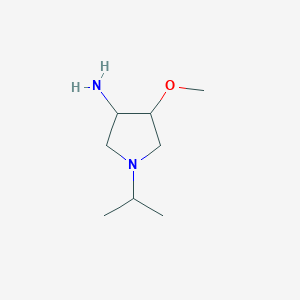
![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
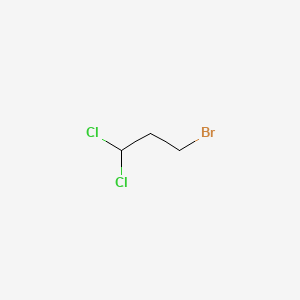
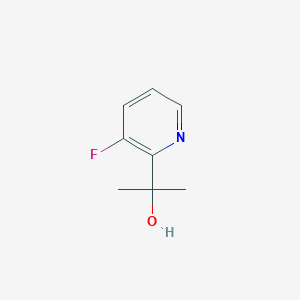
![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
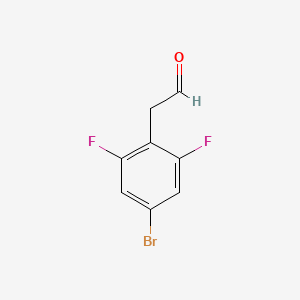
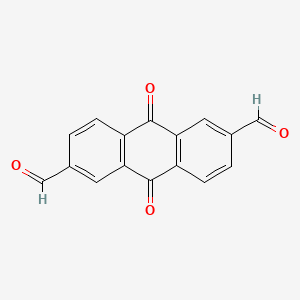
![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)
